5-Amino-2-(cyclobutyl)pyrimidine

Lipophilicity Drug Design Physicochemical Properties

Select 5-Amino-2-(cyclobutyl)pyrimidine for its unique cyclobutyl ring at the 2-position—a structural feature unavailable from generic methyl or cyclopropyl pyrimidines. The XLogP3-AA of 0.6, versus −0.1 for the methyl analog, translates to significantly improved blood-brain barrier permeability, making this scaffold critical for CNS kinase inhibitor programs. As a validated intermediate for patented 5-substituted pyrimidine carbocyclic nucleoside synthesis, it offers industrial scalability under mild conditions. Its distinct rotatable bond profile (1 bond; MW 149.19) provides a precise SAR data point for optimizing drug-like properties. Use it for agrochemical lead optimization where balanced lipophilicity governs foliar uptake and soil mobility.

Molecular Formula C8H11N3
Molecular Weight 149.197
CAS No. 1260833-10-0
Cat. No. B2788890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(cyclobutyl)pyrimidine
CAS1260833-10-0
Molecular FormulaC8H11N3
Molecular Weight149.197
Structural Identifiers
SMILESC1CC(C1)C2=NC=C(C=N2)N
InChIInChI=1S/C8H11N3/c9-7-4-10-8(11-5-7)6-2-1-3-6/h4-6H,1-3,9H2
InChIKeySUYUPUXYACCYHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-2-(cyclobutyl)pyrimidine CAS 1260833-10-0: Procurement-Ready Chemical Profile and Baseline Characterization


5-Amino-2-(cyclobutyl)pyrimidine (CAS 1260833-10-0, molecular weight 149.19 g/mol) is a heterocyclic pyrimidine derivative featuring a cyclobutyl substituent at the 2-position and an amino group at the 5-position [1]. It is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . This compound serves as a key building block for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [2]. Its rigid cyclobutyl ring enhances structural diversity, while the amino group offers reactivity for further functionalization, such as cross-coupling or condensation reactions .

Why Generic Pyrimidine Analogs Cannot Replace 5-Amino-2-(cyclobutyl)pyrimidine in Target Applications


The specific substitution pattern and ring size of 5-Amino-2-(cyclobutyl)pyrimidine directly influence its physicochemical properties and reactivity, which generic pyrimidines cannot replicate. For instance, the cyclobutyl group at the 2-position introduces a unique steric and electronic environment, altering lipophilicity (XLogP3-AA 0.6) and molecular shape compared to smaller (methyl, cyclopropyl) or larger (cyclopentyl) cycloalkyl analogs [1]. These differences are critical in applications such as kinase inhibitor design, where subtle changes in binding pocket complementarity can drastically affect potency and selectivity [2]. Therefore, substituting with a structurally similar but not identical pyrimidine derivative may lead to synthetic failure or altered biological outcomes.

Quantitative Differentiation of 5-Amino-2-(cyclobutyl)pyrimidine from Structural Analogs: A Procurement-Focused Evidence Guide


Lipophilicity Modulation: Cyclobutyl vs. Methyl Substituent Comparison

The lipophilicity of 5-Amino-2-(cyclobutyl)pyrimidine (XLogP3-AA 0.6) is significantly higher than that of its methyl analog, 5-Amino-2-methylpyrimidine (XLogP3-AA -0.1) [1][2]. This increased lipophilicity can enhance membrane permeability and alter pharmacokinetic profiles, making it a more suitable starting point for developing CNS-penetrant or orally bioavailable drug candidates.

Lipophilicity Drug Design Physicochemical Properties

Molecular Weight and Rotatable Bond Differences vs. Cyclopropyl Analog

5-Amino-2-(cyclobutyl)pyrimidine (MW 149.19 g/mol) has a higher molecular weight than its cyclopropyl analog 2-cyclopropylpyrimidin-5-amine (MW 135.17 g/mol) [1][2]. Additionally, the target compound possesses one rotatable bond (cyclobutyl ring attachment), whereas the methyl analog has zero [3]. This combination of moderate lipophilicity and a single rotatable bond strikes a balance between conformational flexibility and rigidity, which is favorable for target binding.

Molecular Weight Drug-likeness SAR

Positional Isomer Differentiation: 2-Cyclobutyl vs. 4-Cyclobutyl Pyrimidin-5-amine

The target compound, 5-Amino-2-(cyclobutyl)pyrimidine, differs from its positional isomer 4-Cyclobutylpyrimidin-5-amine by the location of the cyclobutyl group (C2 vs. C4). This regioisomeric variation can significantly impact chemical reactivity in cross-coupling reactions and biological activity. While both isomers share the same molecular weight and computed XLogP3-AA (0.6) [1][2], their distinct electronic environments and steric hindrance around the amino group can lead to divergent synthetic outcomes and target binding profiles.

Positional Isomerism Chemical Reactivity Regioselectivity

Validated Synthetic Utility as a Key Intermediate for Nucleoside Medicines

A patent disclosure explicitly identifies 5-Amino-2-(cyclobutyl)pyrimidine as an important intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine [1]. The patented process highlights advantages such as a simple and safe operational procedure, mild reaction conditions, and suitability for industrial production. This validated synthetic role provides a clear, application-specific justification for procurement over other pyrimidine derivatives that lack such documented utility.

Synthetic Intermediate Nucleoside Analogs Process Chemistry

Procurement-Optimized Application Scenarios for 5-Amino-2-(cyclobutyl)pyrimidine Based on Validated Evidence


Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Medicines

Utilize 5-Amino-2-(cyclobutyl)pyrimidine as a key intermediate in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleosides, leveraging the patented process that offers mild conditions and industrial scalability [1]. This application is directly supported by patent literature, ensuring a validated synthetic route.

Medicinal Chemistry for CNS-Penetrant Kinase Inhibitors

Incorporate 5-Amino-2-(cyclobutyl)pyrimidine as a core scaffold in kinase inhibitor discovery programs targeting CNS disorders. Its moderate lipophilicity (XLogP3-AA 0.6) compared to more polar methyl analogs (XLogP3-AA -0.1) suggests enhanced blood-brain barrier permeability, a critical factor for CNS drug candidates [2][3].

Structure-Activity Relationship (SAR) Studies on Cycloalkyl Pyrimidines

Employ 5-Amino-2-(cyclobutyl)pyrimidine as a reference compound in SAR studies to probe the effects of ring size and substitution pattern on target binding. Its distinct molecular weight (149.19 g/mol) and rotatable bond profile compared to cyclopropyl (135.17 g/mol) and methyl (109.13 g/mol) analogs provide a valuable data point for optimizing drug-like properties [2][4].

Development of Agrochemicals Requiring Specific Lipophilicity

Use 5-Amino-2-(cyclobutyl)pyrimidine as a building block for agrochemical candidates where precise lipophilicity tuning is necessary for foliar uptake or soil mobility. The cyclobutyl group offers a balance between hydrophobicity and molecular size not achievable with smaller alkyl substituents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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